![molecular formula C9H7BrN2O2 B578230 Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359656-01-1](/img/structure/B578230.png)
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
“Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate” is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
This compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The synthesis involves a C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular weight of “this compound” is 255.07 . The IUPAC name is this compound and the InChI Code is 1S/C9H7BrN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3 .Chemical Reactions Analysis
The chemical reactions of this compound involve one-pot tandem cyclization/bromination when only TBHP is added . The cyclization to form imidazopyridines is promoted by further bromination .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dry environment .Scientific Research Applications
Palladium-Catalyzed Borylation Reactions
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate has been studied for its potential in pharmaceutical synthesis through palladium-catalyzed Suzuki–Miyaura borylation reactions. This process is significant for creating dimerization products and derivatives that have applications in developing anti-cancer and anti-TB agents. Specifically, derivatives formed from this compound have shown moderate activity against tuberculosis and particular potency in NCI-60 anti-cancer screening across nine cancer panels (Sanghavi et al., 2022).
Ionic Liquid-Promoted Synthesis
The compound has also been involved in the synthesis of 3-aminoimidazo[1,2-a]pyridines in the presence of ionic liquids, highlighting an efficient method for creating these derivatives with potential biological activities. The simplicity of this method and the ability to reuse the ionic liquid make it an environmentally friendly and cost-effective approach to synthesizing these compounds (Shaabani et al., 2006).
Anti-Hepatitis B Virus Activity
Research into the derivatives of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate has demonstrated promising anti-hepatitis B virus (HBV) activity. Several synthesized derivatives were highly effective in inhibiting the replication of HBV DNA, suggesting potential therapeutic applications for hepatitis B treatment (Chen et al., 2011).
Microwave-Assisted Synthesis
An efficient, microwave-assisted synthesis method for creating 3-bromoimidazo[1,2-a]pyridines, including derivatives of this compound, has been reported. This method offers good yields and represents a rapid approach to synthesizing a variety of imidazo[1,2-a]pyridine derivatives, highlighting the versatility and efficiency of microwave-assisted reactions in modern synthetic chemistry (Patil et al., 2014).
Mechanism of Action
Target of Action
Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity againstS. pneumoniae .
Biochemical Pathways
It is known that compounds with a similar core have shown anti-bacterial action againstS. pneumoniae , suggesting they may interfere with bacterial growth and proliferation pathways.
Result of Action
Compounds with a similar core have demonstrated anti-bacterial action againstS. pneumoniae , indicating potential antimicrobial effects.
Action Environment
Environmental factors could include pH, temperature, and the presence of other compounds or enzymes.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXJSXODXXXSKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
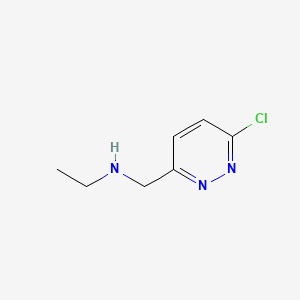
![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B578149.png)
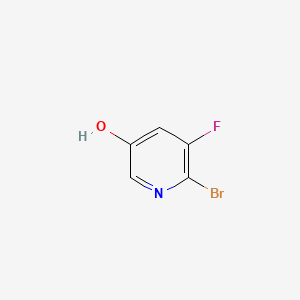
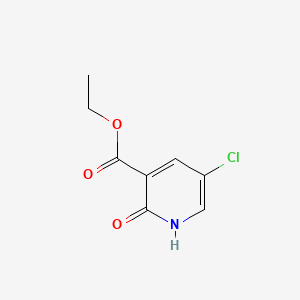
![4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B578154.png)
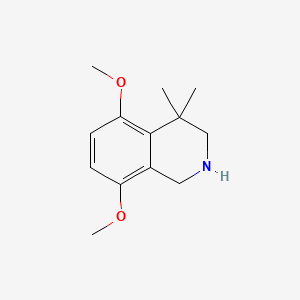

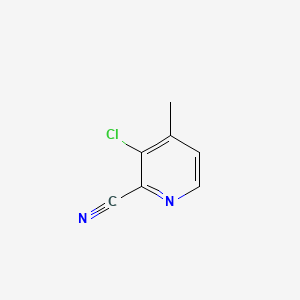
![5-Bromo-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B578162.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B578164.png)
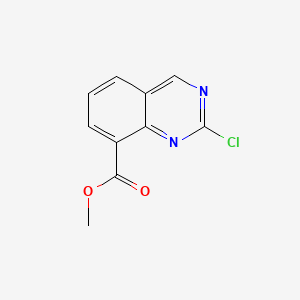
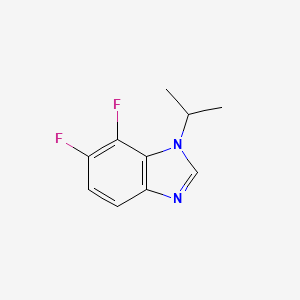

![N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine](/img/no-structure.png)
